2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyridine core substituted with cyano and methyl groups at positions 3, 4, and 6, respectively. The pyridine ring is linked via a sulfanyl bridge to an acetamide group, which is further substituted with a 5-phenyl-1,2,4-thiadiazole moiety.
Properties
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS2/c1-11-8-12(2)20-17(14(11)9-19)25-10-15(24)21-18-22-16(26-23-18)13-6-4-3-5-7-13/h3-8H,10H2,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPHTMZOAWKKCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=NSC(=N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridine Derivative: The starting material, 3-cyano-4,6-dimethylpyridine, is synthesized through a series of reactions involving nitration, reduction, and alkylation.
Sulfanyl Group Introduction: The pyridine derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: The intermediate product is further reacted with acetic anhydride to form the acetamide linkage.
Thiadiazole Ring Formation: Finally, the compound is cyclized with a phenyl-substituted thiadiazole precursor under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The pyridine and thiadiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used for reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine and thiadiazole derivatives.
Scientific Research Applications
2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s core structure shares similarities with several acetamide-based heterocycles reported in the literature. Key analogs and their structural distinctions include:
Table 1: Structural Comparison of Analogous Compounds
Pharmacological Activity Comparison
While direct activity data for the target compound are absent, related analogs exhibit diverse biological profiles:
Inferences for Target Compound :
Physicochemical Properties :
Biological Activity
The compound 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a member of a class of thiadiazole derivatives known for their diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 345.39 g/mol. The structure features a thiadiazole ring, which is known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of thiosemicarbazone intermediates with appropriate acylating agents. The process yields various derivatives that can be screened for biological activity. For instance, the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with thiosemicarbazones has been documented to produce novel thiadiazole derivatives with significant bioactivity .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. The synthesized compound exhibits significant antibacterial and antifungal activities against various strains. For example, in vitro tests have shown that certain derivatives demonstrate effective inhibition against Staphylococcus aureus and Escherichia coli .
Antiplatelet Activity
One notable area of research involves the antiplatelet activity of thiadiazole derivatives. In a comparative study, compounds similar to the one showed potent inhibition of platelet aggregation induced by adenosine diphosphate (ADP). The half-maximal inhibitory concentration (IC50) values were reported at approximately 39 ± 11 µM for structurally related compounds .
Anticancer Properties
Thiadiazole derivatives have also been explored for their anticancer potential. Compounds containing the thiadiazole moiety have been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Studies
- Antibacterial Study : A study conducted on a series of thiadiazole derivatives demonstrated that modifications at the pyridine and thiadiazole positions significantly enhanced antibacterial activity. The compound in focus was part of this series and showed promising results against both Gram-positive and Gram-negative bacteria .
- Antiplatelet Activity Evaluation : In a detailed examination of antiplatelet properties, several thiadiazole compounds were tested for their ability to inhibit platelet aggregation. The results indicated that structural variations could lead to enhanced efficacy in inhibiting ADP-induced aggregation, suggesting a potential pathway for developing new antithrombotic agents .
Data Summary Table
| Biological Activity | IC50 (µM) | Target Organisms |
|---|---|---|
| Antibacterial | 20 - 50 | S. aureus, E. coli |
| Antiplatelet | 39 ± 11 | Platelets |
| Anticancer | Varies | Various cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
